Avrainvillamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXLLOQTGLPCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Total Synthesis Strategies of Avrainvillamide
Historical Overview of Synthetic Endeavors
The quest to synthesize avrainvillamide (B1247661) and its related compounds, the stephacidins, has been a competitive and fruitful area of research. Initial interest in these molecules was driven by their intricate structures and potential as anticancer agents. acs.org Early synthetic explorations by various research groups laid the groundwork for the eventual successful total syntheses. These initial studies often focused on constructing the key bicyclo[2.2.2]diazaoctane core, a common structural motif in this family of alkaloids. acs.orgnih.gov Strategies such as formal Diels-Alder reactions were investigated, though they met with limited success in achieving the desired core structure. acs.orgacs.org These early efforts, while not culminating in a total synthesis, were crucial in defining the challenges associated with assembling this complex natural product and set the stage for the breakthroughs that would follow.
Enantioselective Total Synthesis Approaches
The development of enantioselective methods to control the stereochemistry of the molecule was a critical hurdle to overcome. Two research groups, led by Seth B. Herzon and Andrew G. Myers, and Phil S. Baran, independently reported successful and distinct enantioselective total syntheses of this compound, marking significant achievements in the field of organic synthesis.
In 2005, the Myers group at Harvard University reported an enantioselective total synthesis of this compound. organic-chemistry.org A key feature of their strategy was an elegant acyl radical-based approach to construct a key tetracyclic intermediate. acs.orgorganic-chemistry.org The synthesis commenced with an enantioselective Itsuno-Corey reduction to establish the absolute configuration of a key intermediate. organic-chemistry.org A subsequent series of transformations, including an alkylation and a diastereoselective cyanation, were employed to build up the core structure. organic-chemistry.org A pivotal step involved a radical cyclization to forge the final ring of the tetracyclic amide. organic-chemistry.org The synthesis culminated in the coupling of this advanced intermediate with an appropriate indole (B1671886) fragment and subsequent transformations to yield this compound. organic-chemistry.org This work also led to the synthesis of stephacidin B, a dimer of this compound. organic-chemistry.orgnih.gov
| Key Steps in Herzon and Myers' Synthesis | Description |
| Enantioselective Reduction | Establishes the initial stereocenter using the Itsuno-Corey reduction. organic-chemistry.org |
| Acyl Radical Cyclization | A key C-C bond-forming reaction to construct the tetracyclic core. acs.orgorganic-chemistry.org |
| Ullman Coupling | Joins the tetracyclic core with the indole moiety. organic-chemistry.org |
| Nitrone Formation | Final step to install the characteristic α,β-unsaturated nitrone of this compound. organic-chemistry.org |
Shortly after the Myers' group publication, Phil S. Baran and his team at The Scripps Research Institute reported their own enantioselective total synthesis of this compound and the stephacidins in 2005 and provided a full account in 2006. acs.orgorganic-chemistry.orgbaranlab.org Their approach was notably different and was inspired by the postulated biosynthesis of these alkaloids. acs.org A cornerstone of their strategy was a late-stage oxidative C-C bond formation to construct the bicyclo[2.2.2]diazaoctane core. acs.orgnih.gov The synthesis began with the construction of a substituted tryptophan derivative. acs.orgorganic-chemistry.org This was then elaborated into a diketopiperazine intermediate, which was poised for the key oxidative coupling reaction. acs.org This crucial step involved the heterocoupling of an amide and an ester enolate, a reaction that was accomplished with high yield and complete stereocontrol. acs.orgnih.gov Following the successful construction of the core, a series of functional group manipulations led to the synthesis of stephacidin A, which was then converted to this compound. acs.orgscripps.edu
| Key Steps in Baran and Co-workers' Synthesis | Description |
| Scalable Tryptophan Synthesis | Development of a practical route to the required substituted tryptophan starting material. acs.orgorganic-chemistry.org |
| Oxidative Enolate Heterocoupling | A novel and highly stereocontrolled method to form the key bicyclo[2.2.2]diazaoctane core. acs.orgnih.gov |
| Biosynthetically Inspired End-game | Conversion of the synthesized stephacidin A to this compound, mimicking a proposed biosynthetic pathway. acs.orgresearchgate.net |
Key Methodological Developments in this compound Synthesis
The total syntheses of this compound were not only remarkable for their strategic execution but also for the novel synthetic methodologies that were developed and showcased. These advancements have had a broader impact on the field of organic chemistry.
A significant methodological innovation that emerged from the synthesis of this compound was the use of oxidative carbon-carbon bond formation. The Baran group's synthesis prominently featured a stereocontrolled oxidative enolate heterocoupling. acs.org This reaction enabled the direct joining of two different carbonyl compounds, an ester and an amide, to form a challenging C-C bond with the creation of adjacent tertiary and quaternary stereocenters. acs.orgnih.gov This method provided a powerful and efficient way to construct the complex core structure of the natural product. The success of this approach highlighted the potential of oxidative couplings in the synthesis of complex molecules. acs.org
While ultimately unsuccessful as the key C-C bond-forming step in Baran's final successful route, the exploration of vinyl radical pathways played an important role in the evolution of their synthetic strategy. acs.orgnih.gov In their initial model studies, they investigated the possibility of a vinyl radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system. acs.org Although this approach did not lead to the desired outcome for the core construction, it did lead to the development of a new method for the synthesis of indolic enamides, which are present in numerous bioactive natural products. acs.orgacs.org This demonstrates how the pursuit of a complex target like this compound can lead to valuable and unexpected discoveries in synthetic methodology.
Diels-Alder Approaches
The biosynthetic pathway for the formation of the bicyclo[2.2.2]diazaoctane ring system is hypothesized to involve a Diels-Alder reaction. acs.org This hypothesis inspired several synthetic strategies aimed at mimicking this proposed natural transformation. acs.org Research groups, including those of Williams and Liebscher, independently explored Diels-Alder-based approaches with varying degrees of success. acs.org
The Baran group's initial retrosynthetic analysis for the related compound stephacidin A also hinged on a formal Diels-Alder reaction to simultaneously construct the bicyclic skeleton and the prenylated indole subunits. acs.org A critical step in this strategy was the dehydrogenation of a tryptophan derivative to form the necessary diene precursor for the cycloaddition. acs.org However, this approach encountered significant difficulties. Known methods for the required dehydrogenation of diketopiperazines were inefficient or required multi-step procedures. acs.org While the investigation into this Diels-Alder strategy did not culminate in a successful total synthesis, it directly led to the development of a novel and efficient dehydrogenation method. acs.orgnih.gov Ultimately, the challenges associated with the key cycloaddition step prompted a shift to alternative strategies. acs.org
SN2′ Cyclization Strategies
As an alternative to the biomimetic Diels-Alder approach, the Williams group developed a novel method for constructing the bicyclo[2.2.2]diazaoctane core. acs.org This strategy is centered on a stereoselective intramolecular SN2′ cyclization. acs.orgacs.org In the synthesis of related compounds like stephacidin A, this approach proved effective for forming the challenging bridged bicyclic ring system. nih.govtandfonline.com The key step involves the cyclization of a diketopiperazine enolate onto an allylic electrophile. tandfonline.com This methodology offers a powerful way to control the stereochemistry of the newly formed quaternary center, a significant challenge in the synthesis of this class of alkaloids. acs.orgnih.gov
Oxidative Enolate Coupling
A landmark achievement in the synthesis of this compound and its congeners was the successful application of an oxidative enolate coupling strategy by the Baran group. acs.orgimperial.ac.uk This approach became the cornerstone of their successful total synthesis of stephacidin A, a direct precursor to this compound. acs.orgnih.gov The key retrosynthetic disconnection involved breaking a strategic carbon-carbon bond within the bicyclo[2.2.2]diazaoctane core, leading back to a diketopiperazine precursor containing two carbonyl groups (an ester and an amide). acs.orgnih.gov
The innovation lay in achieving the first stereocontrolled oxidative heterocoupling of two different carbonyl species. nih.govacs.org The precursor was treated with a base like lithium diisopropylamide (LDA) to form the enolates, which were then oxidized with Fe(acac)₃ to forge the key C-C bond and construct the bicyclic core in a single, highly diastereoselective step. acs.orgacs.org This powerful transformation efficiently established the complex and sterically congested core of the molecule, showcasing the strategic advantage of oxidative C-C bond formation in simplifying the synthesis of complex natural products. acs.orgresearchgate.net
Direct Dehydrogenation of Tryptophan Derivatives
In the course of pursuing the ultimately unsuccessful Diels-Alder strategy, the Baran group encountered a significant roadblock: the lack of a mild and efficient method for converting tryptophan derivatives into the corresponding indolic enamides (dehydrotryptophans). acs.org Existing methods were harsh or lacked generality. acs.org This challenge spurred the invention of a new synthetic method. acs.orgnih.gov They developed a simple and reliable protocol for the direct dehydrogenation of tryptophan-containing diketopiperazines. acs.orgacs.org This innovation, born from the failure of a primary strategy, proved to be a significant methodological advance in its own right, providing a valuable tool for the synthesis of numerous bioactive natural products containing this structural motif. acs.orgnih.govstudentdoctor.net
Cross-Metathesis Strategies
Olefin cross-metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. In the context of this compound-related alkaloids, the Williams group has employed a cross-metathesis strategy for the introduction of key functional groups necessary for the construction of the bicyclic core. nih.gov In their concise, asymmetric total synthesis of stephacidin A, a cross-metathesis reaction was used to install an allylic chloride, which served as the electrophile in the subsequent key intramolecular SN2′ cyclization step. nih.govnih.gov This highlights the utility of cross-metathesis in building complex precursors for the crucial cyclization events that form the core structure. nih.gov
Hofmann Rearrangement and Fischer Indole Synthesis
The Sarpong group developed a unified strategy for synthesizing various reverse-prenylated indole alkaloids that share the bicyclo[2.2.2]diazaoctane core. rsc.org A key feature of their approach is the rapid assembly of the pentacyclic indole skeleton through a one-pot sequence involving a Hofmann rearrangement followed by a Fischer indole synthesis. rsc.orgrsc.org
In this strategy, a carboxamide precursor undergoes a Hofmann rearrangement under mild conditions to generate an isocyanate intermediate. rsc.org This intermediate is then converted to an ammonium (B1175870) salt, which, without isolation, is subjected to phenylhydrazine (B124118) to initiate the Fischer indole synthesis, thereby constructing the indole ring system in a single operation. rsc.orgescholarship.org This efficient cascade reaction streamlines the synthesis of the complex indole portion of these alkaloids. rsc.org The Fischer indole synthesis itself is a classic and powerful method for forming indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions. nih.gov
Challenges and Innovations in Synthetic Methodology
The total synthesis of this compound has presented numerous challenges, the solutions to which have led to significant innovations in organic chemistry.
Key Challenges:
Construction of the Bicyclo[2.2.2]diazaoctane Core: The sterically congested and stereochemically complex bridged bicyclic system is the principal synthetic hurdle. acs.orgacs.org
Stereocontrol: Establishing the correct absolute and relative stereochemistry, particularly at the quaternary carbon centers, is a formidable task. nih.gov
Synthesis of Precursors: The efficient synthesis of highly functionalized and often sensitive precursors, such as dehydrotryptophan derivatives, was a major obstacle. acs.org
Late-Stage Functionalization: Modifying the complex core at late stages of the synthesis requires highly selective and mild reaction conditions.
Key Innovations:
Oxidative Enolate Heterocoupling: The Baran group's development of the first stereocontrolled oxidative coupling between an amide and an ester enolate was a breakthrough, enabling an efficient and elegant construction of the bicyclic core. acs.orgacs.org
Direct Dehydrogenation of Tryptophan: The invention of a mild and direct method for dehydrogenating tryptophan derivatives solved a critical problem and provided a broadly useful synthetic tool. acs.orgstudentdoctor.net
Radical-Based Strategies: The Myers group introduced a clever acyl radical cyclization approach for the synthesis of the bridged bicyclic core, offering an alternative to more traditional ionic pathways. acs.orgnih.gov
Palladium-Catalyzed Tryptophan Synthesis: The development of a palladium-catalyzed route to construct substituted tryptophan precursors provided more efficient access to key building blocks. organic-chemistry.org
Cascade Reactions: The use of elegant cascade reactions, such as the one-pot Hofmann rearrangement/Fischer indole synthesis, has significantly increased the efficiency and conciseness of the synthetic routes to the broader class of related alkaloids. rsc.orgrsc.org
These collective efforts have not only made this compound and its relatives accessible through laboratory synthesis but have also expanded the toolkit of modern synthetic organic chemistry.
Stereochemical Control and Chemoselectivity
The total synthesis of this compound, a molecule of significant structural complexity, presents formidable challenges in controlling its stereochemistry and achieving chemoselectivity. Synthetic chemists have navigated these challenges through the development of innovative strategies that precisely install the molecule's multiple stereocenters and selectively modify specific functional groups in the presence of others. nih.gov
A key challenge lies in the construction of the bicyclo[2.2.2]diazaoctane core, which features a critical quaternary stereocenter. acs.org In the synthesis developed by Baran and coworkers, this stereocenter plays a crucial role in directing the stereochemical outcome of subsequent reactions. Their approach utilized an oxidative carbon-carbon bond formation to forge the core. Specifically, they achieved the first heterocoupling of an ester and an amide enolate with complete stereocontrol. nih.govacs.org The existing quaternary stereocenter on the proline subunit effectively governed the facial selectivity of this crucial bond-forming event, ensuring the correct relative and absolute stereochemistry. acs.org This strategy cleverly leveraged a pre-existing stereocenter to control the formation of a new one, a common tactic in asymmetric synthesis. rijournals.com
Another successful approach, developed by the Myers group, established the absolute configuration early in the synthesis through an enantioselective reduction of an enone intermediate. organic-chemistry.org This initial stereocenter then directed subsequent transformations. For instance, a cyanation reaction proceeded with remarkable diastereoselectivity, further building the molecule's intricate stereochemical framework. organic-chemistry.org
Chemoselectivity, the preferential reaction of a reagent with one of several different functional groups, is another major hurdle. nih.gov The Baran synthesis demonstrated excellent chemoselectivity in the key oxidative coupling step, selectively joining two different types of carbonyl compounds (an ester and an amide). acs.orgnih.gov Furthermore, the conversion of the precursor stephacidin A into this compound requires a highly selective oxidation process. This transformation involves the oxidation of an indoline (B122111) to an α,β-unsaturated nitrone without affecting other sensitive functionalities within the molecule. acs.orgresearchgate.net The successful navigation of these chemo- and stereochemical challenges was paramount to the total synthesis of this compound. acs.orgrsc.org
Table 1: Key Stereocontrolled Reactions in this compound Synthesis
| Synthetic Approach | Key Reaction | Stereochemical Control Method | Outcome |
|---|---|---|---|
| Baran et al. | Oxidative C-C Bond Formation | Substrate control via existing quaternary proline stereocenter | Complete stereocontrol in bicyclo[2.2.2]diazaoctane core formation acs.orgnih.gov |
| Myers et al. | Enantioselective Reduction | Reagent control (Itsuno-Corey reduction) | Sets initial absolute configuration of the molecule organic-chemistry.org |
| Myers et al. | Cyanation | Substrate control from existing stereocenter | High diastereoselectivity organic-chemistry.org |
Stability Considerations During Synthesis
A significant challenge encountered during the final stages of this compound's total synthesis is the inherent instability of the target molecule. acs.org this compound has a notable tendency to undergo spontaneous dimerization to form the related natural product, stephacidin B. organic-chemistry.org
This dimerization process was observed by multiple research groups and can occur under various conditions. For example, chemists found that the dimerization could be initiated simply by concentrating this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) or during purification by preparative thin-layer chromatography (PTLC). acs.orgscripps.edu The Myers group also noted that in the presence of triethylamine (B128534) in acetonitrile, this compound readily converts to stephacidin B. organic-chemistry.org
This instability poses considerable practical problems for the isolation, purification, and characterization of synthetic this compound. The final step in several synthetic routes is the oxidation of a stable precursor, dihydrostephacidin A, to this compound. researchgate.net This oxidation step, often employing reagents like selenium dioxide/hydrogen peroxide, can result in modest yields, partly due to the instability of the this compound product under the reaction conditions, leading to decomposition or dimerization. acs.org The propensity of this compound and stephacidin B to interconvert complicates the analysis and purification of the final product. pitt.edu
Table 2: Conditions Promoting this compound Dimerization
| Condition | Observation | Reference |
|---|---|---|
| Dissolving in DMSO and drying in vacuo | Spontaneous dimerization to stephacidin B | acs.orgscripps.edu |
| Preparative Thin-Layer Chromatography (PTLC) | Dimerization observed during purification | acs.orgscripps.edu |
| Treatment with Et3N in CH3CN | Readily dimerizes to stephacidin B | organic-chemistry.org |
| Oxidation of Dihydrostephacidin A | Product instability under reaction conditions contributes to modest yields | acs.org |
Development of Convergent and Scalable Routes
The total synthesis reported by the Baran group is a prime example of a convergent strategy. acs.org Their approach involved the separate, multi-step synthesis of two complex building blocks: a substituted tryptophan derivative and a functionalized proline unit. These two fragments were then coupled together late in the synthetic sequence. A significant aspect of this work was the dedicated effort to create a practical and scalable method for producing the 6-hydroxytryptophan subunit, a common motif in many indole alkaloids. acs.org This focus on scalability is crucial for producing sufficient quantities of the natural product and its analogs for further biological studies. acs.org The evolution of their strategy, which moved from less successful initial concepts like a formal Diels-Alder reaction to a robust oxidative coupling, highlights the process of refining a synthetic plan towards greater efficiency and reliability. acs.orgnih.gov
In contrast, other reported syntheses have followed more linear pathways. While also successful in reaching the target molecule, linear routes can be less efficient for producing larger quantities due to the cumulative loss of material over a long sequence of steps. organic-chemistry.org The development of convergent strategies, like the one employed by Baran, represents a significant advance in the field, enabling more efficient access to complex molecules like this compound and facilitating the exploration of their therapeutic potential. rsc.org
Molecular Mechanisms of Action of Avrainvillamide
Identification of Molecular Targets
Avrainvillamide (B1247661) functions as an electrophile, binding to proteins through the S-alkylation of cysteine residues. medchemexpress.com This reactivity allows it to form covalent adducts with specific protein targets within the cell. Through affinity-isolation techniques using a biotin-conjugated form of this compound, researchers have identified Nucleophosmin (B1167650) (NPM1) and Exportin-1 (Crm1) as primary binding partners. acs.org These interactions are central to understanding the compound's effects on cancer cells, particularly those with mutations in NPM1. medchemexpress.comacs.org
Nucleophosmin (NPM1) is a multifunctional phosphoprotein primarily located in the nucleolus, where it is involved in ribosome biogenesis, cell cycle regulation, and the maintenance of genomic stability. medchemexpress.comnih.gov It is a key molecular target of this compound. nih.govnih.gov The interaction is significant because NPM1 is frequently overexpressed in solid tumors and is one of the most commonly mutated genes in Acute Myeloid Leukemia (AML). nih.govresearchgate.net
This compound directly binds to the C-terminal domain of wild-type NPM1. medchemexpress.com The mechanism of binding involves a conjugate addition of a sulfhydryl group from a cysteine residue on NPM1 to the α,β-unsaturated nitrone structure of this compound. acs.org This covalent interaction was confirmed through mass spectrometry and affinity-isolation experiments, which showed that free this compound could compete with its biotinylated conjugate for binding to NPM1. nih.govnih.gov
In approximately one-third of AML cases, mutations in the NPM1 gene lead to a frameshift at the C-terminus. nih.gov This results in the production of a mutant protein, commonly referred to as NPMc+, which loses its normal nucleolar localization signal and gains a nuclear export signal. medchemexpress.com Consequently, NPMc+ is aberrantly located in the cytoplasm, an event considered crucial for the initiation of leukemia. medchemexpress.comnih.gov
This compound binds to these AML-associated NPM1 mutants. medchemexpress.com Research suggests that the rate of this interaction is faster with the mutant proteins compared to the wild-type version. nih.gov This is likely because the C-terminal domain of NPMc+ is unfolded, making the cysteine residues more accessible for alkylation by this compound. nih.gov A significant consequence of this binding is the restoration of the nucleolar localization of certain NPMc+ mutants. medchemexpress.comacs.org This relocalization represents a key therapeutic effect, as it essentially reverses the oncogenic mislocalization of the mutant protein. medchemexpress.com Studies in OCI-AML3 cells, which are heterozygous for an NPM1 mutation, showed that this compound treatment led to the partial relocalization of NPMc+ to the nucleoli. dntb.gov.ua
Site-directed mutagenesis studies have pinpointed Cysteine 275 (Cys275) as the primary binding site for this compound within the C-terminal domain of NPM1. medchemexpress.comnih.gov Experiments creating single cysteine-to-alanine mutations at each of the three cysteine residues in wild-type NPM1 (Cys21, Cys104, and Cys275) revealed that only the C275A mutation significantly reduced the affinity-isolation of NPM1 by a biotinylated this compound conjugate. medchemexpress.com Further competition experiments confirmed that this compound preferentially alkylated Cys275 in NPM1 mutants. medchemexpress.com The requirement of Cys275 for the biological effect of this compound was demonstrated in studies where the relocalization of NPMc+ to the nucleolus was abrogated when Cys275 was mutated. medchemexpress.com
Exportin-1, also known as Chromosome Region Maintenance 1 (Crm1), is a nuclear export receptor responsible for transporting numerous proteins and RNA from the nucleus to the cytoplasm. The aberrant cytoplasmic localization of NPMc+ in AML is dependent on Crm1-mediated nuclear export. medchemexpress.comnih.gov Affinity isolation experiments have confirmed that this compound binds not only to NPM1 but also to Crm1. acs.org
This interaction is crucial for this compound's ability to correct the mislocalization of NPMc+. By binding to Crm1, this compound inhibits its function, thereby blocking the nuclear export of Crm1 cargo proteins, which include the NPMc+ mutants. medchemexpress.comnih.gov The proposed mechanism involves this compound binding to the cysteine residue Cys528 in the nuclear export signal (NES)-binding cleft of Crm1, analogous to the mechanism of the known Crm1 inhibitor Leptomycin B. nih.gov This inhibition of nuclear export, combined with the direct binding to NPMc+, leads to the effective retention and relocalization of the mutant oncoprotein within the nucleolus. medchemexpress.com
Table 1: Molecular Targets of this compound and Binding Details
| Target Protein | Binding Site | Mechanism of Action | Consequence of Interaction |
|---|---|---|---|
| Nucleophosmin (NPM1) | Cysteine 275 (Cys275) in the C-terminal domain | Covalent S-alkylation | Modulates protein localization and function |
| Exportin-1 (Crm1) | Presumed Cysteine 528 (Cys528) | Covalent S-alkylation | Inhibition of nuclear export of cargo proteins (including NPMc+) |
Table 2: Differential Effects of this compound on NPM1 Variants
| NPM1 Variant | Structural State of C-Terminus | This compound Binding | Effect on Subcellular Localization |
|---|---|---|---|
| Wild-Type NPM1 | Folded | Binds to Cys275 | Can be displaced from nucleoli at high concentrations |
| Mutant NPM1 (NPMc+) | Unfolded | Binds preferentially to Cys275 | Relocalizes from cytoplasm back to the nucleolus |
Nucleophosmin (NPM1) as a Primary Target
Impact on Cellular Processes and Signaling Pathways of this compound
The natural product (+)-avrainvillamide has been shown to exert significant effects on cellular biology, primarily through its interactions with Nucleophosmin (NPM1) and Exportin-1 (Crm1). nih.gov These interactions lead to a cascade of events that modulate critical cellular processes and signaling pathways, particularly those involving the subcellular localization and phosphorylation state of NPM1. nih.govacs.org
Modulation of NPM1 Subcellular Localization
This compound profoundly influences the location of NPM1 within the cell, a key factor in both normal cellular function and in disease states like acute myeloid leukemia (AML). nih.govnih.gov In many AML cases, mutations in the C-terminal domain of NPM1 lead to its aberrant localization in the cytoplasm instead of its predominant location in the nucleolus. nih.govdntb.gov.ua
A remarkable effect of this compound is its ability to restore the nucleolar localization of certain AML-associated mutant forms of NPM1. nih.govnih.gov This relocalization is a critical finding, as the cytoplasmic mislocalization of mutant NPM1 is a key factor in the initiation of leukemia. nih.gov Research indicates that this compound is the first small molecule reported to induce a wild-type NPM1 localization phenotype for specific cytoplasmic mutants. nih.govnih.gov This effect is mediated through a specific interaction between this compound and the Cys275 residue of certain NPM1 mutants. nih.govnih.gov By binding to this residue, this compound appears to act as a substitute for the lost nucleolar localization signal (NoLS) in the mutant protein, thereby facilitating its return to the nucleolus. nih.govresearchgate.net This mechanism has been observed in various human cancer cell lines, including HCT-116 and HeLa S3 cells. nih.govacs.org
In addition to its direct interaction with mutant NPM1, this compound also influences NPM1 localization by targeting the nuclear export machinery. nih.gov Specifically, it inhibits the nuclear export of cargo proteins mediated by Crm1, also known as Exportin-1. nih.govnih.gov Crm1 is responsible for transporting many proteins, including the AML-associated NPM1 mutants, from the nucleus to the cytoplasm. nih.govnii.ac.jp this compound binds directly to Crm1, which disrupts the interaction between Crm1 and its cargo proteins. nih.govacs.org This inhibition of Crm1-mediated export contributes to the nuclear and nucleolar retention of mutant NPM1. nih.govnih.gov This dual mechanism of action—directly binding to mutant NPM1 and inhibiting its export via Crm1—underlies this compound's ability to correct the aberrant subcellular localization of the oncogenic protein. nih.gov
Effects on NPM1 Phosphorylation and Dephosphorylation
This compound also significantly alters the phosphorylation status of NPM1, a key post-translational modification that regulates its function. nih.gov The compound's interference with the enzymes that control NPM1 phosphorylation leads to an accumulation of a specific phosphorylated form of the protein.
Research has demonstrated that this compound inhibits the dephosphorylation of NPM1 by Protein Phosphatase 1 Beta (PP1β). nih.govacs.org Specifically, it prevents the action of PP1β on NPM1 that is phosphorylated at the Thr199 residue. nih.gov In vitro studies have shown that while this compound inhibits the dephosphorylation of Thr199-phosphorylated NPM1 by PP1β, it does not directly inhibit the general phosphatase activity of PP1β itself. nih.govacs.org This suggests a specific interference with the interaction between PP1β and its substrate, NPM1pThr199. nih.gov
As a direct consequence of inhibiting PP1β-mediated dephosphorylation, treatment with this compound leads to an increase in the cellular levels of Thr199-phosphorylated NPM1 (NPM1pThr199). nih.govacs.org This accumulation of phosphorylated NPM1 has significant functional consequences. Phosphorylation at Thr199 is known to displace NPM1 from the nucleolus to nuclear speckles. nih.govacs.org Therefore, the this compound-induced increase in NPM1pThr199 levels may contribute to the disruption of the normal structure and function of the nucleolus. nih.govacs.org Furthermore, this elevated level of NPM1pThr199 has been linked to the displacement of the protein from duplicated centrosomes, leading to unregulated centrosome duplication, a hallmark of genomic instability in cancer. nih.govacs.org
Disruption of Centrosome Biology
This compound exerts a profound influence on the centrosome, the primary microtubule-organizing center in animal cells, which plays a critical role in mitotic spindle formation and accurate chromosome segregation. The compound's interference with centrosome function is a key aspect of its anticancer activity.
Displacement of Phosphorylated NPM1 from Centrosomes
A crucial molecular event initiated by this compound is the displacement of the phosphorylated form of Nucleophosmin (NPM1) from the centrosomes. NPM1 is a multifunctional protein that shuttles between the nucleus and cytoplasm and is involved in various cellular processes, including ribosome biogenesis, chromatin remodeling, and the regulation of centrosome duplication. nih.gov Specifically, the Thr199-phosphorylated form of NPM1 (NPM1pThr199) is known to associate with duplicated centrosomes during mitosis. nih.govacs.org This association is considered a critical step to ensure that centrosome duplication occurs only once per cell cycle. acs.org
Research has demonstrated that treatment with this compound leads to the displacement of NPM1pThr199 from these duplicated centrosomes. nih.govacs.orgnih.gov This displacement is a pivotal event that disrupts the normal regulatory mechanisms governing centrosome duplication.
Induction of Supernumerary Centrosomes and Mitotic Defects
The displacement of phosphorylated NPM1 from centrosomes has a direct and detrimental consequence: the deregulation of centrosome duplication. nih.govacs.org This leads to the formation of an abnormal number of centrosomes, a condition known as supernumerary centrosomes. nih.govacs.orgnih.gov The presence of more than two centrosomes in a cell during mitosis results in the formation of multipolar spindles, leading to improper chromosome segregation and, ultimately, mitotic defects. acs.org
Studies have observed that cells treated with this compound exhibit a significant accumulation of supernumerary centrosomes. nih.govacs.orgnih.gov In some instances, this leads to tripolar mitotic morphologies, a hallmark of severe mitotic catastrophe. acs.org These findings are consistent with the hypothesis that the displacement of NPM1pThr199 from duplicated centrosomes enables centrosome reduplication. acs.org
| Cell Line | Treatment | Observation | Reference |
| HCT-116 | This compound (1 μM) | Supernumerary centrosomes observed in the majority of cells after subsequent mitotic cycles. | acs.org |
| HCT-116 | This compound (1 μM) | Tripolar mitotic morphologies. | acs.org |
Implications for Cell Proliferation Control Mechanisms
The disruption of centrosome biology by this compound has profound implications for the control of cell proliferation, making it a compound of interest for cancer therapy.
Antiproliferative Effects in Cancer Cells
This compound exhibits potent antiproliferative activity against various cancer cell lines. medchemexpress.com This effect is, in large part, attributable to the induction of mitotic defects stemming from supernumerary centrosomes. The inability of cancer cells to properly segregate their chromosomes during cell division triggers cell cycle arrest and often leads to apoptosis (programmed cell death).
The compound has shown efficacy in inhibiting the growth of a range of cancer cells, including those from breast and prostate cancers. medchemexpress.com Its ability to interfere with fundamental processes of cell division underscores its potential as an anticancer agent.
Correlation with NPM1 Mutational Status
The activity of this compound appears to be particularly relevant in the context of cancers with specific mutations in the NPM1 gene, especially in Acute Myeloid Leukemia (AML). nih.govmdpi.com Mutations in NPM1 are among the most common genetic alterations in AML and result in the aberrant cytoplasmic localization of the NPM1 protein. nih.govmdpi.com
Interestingly, studies have shown that this compound can be more active against AML cells harboring NPM1 mutations compared to those with wild-type NPM1. researchgate.net This suggests that the mutational status of NPM1 could be a predictive biomarker for the efficacy of this compound. The compound has been shown to restore the nucleolar localization of certain cytoplasmic NPM1 mutants, highlighting a potential therapeutic strategy for this subset of AML. nih.govnih.gov
Proteasomal Degradation of Molecular Targets
Further contributing to its anticancer effects, this compound has been found to induce the proteasomal degradation of mutant NPM1. researchgate.net The proteasome is a cellular machinery responsible for degrading unnecessary or damaged proteins. By promoting the degradation of the oncogenic mutant NPM1, this compound effectively reduces the levels of this key driver of leukemogenesis in susceptible cells. This action, combined with the disruption of centrosome biology, presents a multi-pronged attack on the cancer cell's machinery. Treatment of OCI-AML3 cells, which carry an NPM1 mutation, with this compound has been shown to lead to the proteasomal degradation of the mutant NPM1 protein. researchgate.net
Structure Activity Relationship Sar Studies and Analog Development
Elucidation of Key Structural Motifs for Bioactivity
At the heart of avrainvillamide's biological activity is the 3-alkylidene-3H-indole 1-oxide , a functional group also known as an α,β-unsaturated nitrone. This electrophilic moiety is the critical pharmacophore, engaging in reversible covalent interactions with nucleophilic residues, particularly the thiol groups of cysteine residues within its protein targets. nih.govmedchemexpress.com This capability for reversible covalent modification is believed to be a cornerstone of its mechanism of action, allowing it to bind to active site nucleophiles and function as a potent and selective enzyme inhibitor. medchemexpress.com
The complex bicyclo[2.2.2]diazaoctane core structure, while challenging from a synthetic standpoint, is also crucial for orienting the electrophilic nitrone for optimal interaction with its biological targets. acs.org Variations in the chromene portion of the molecule have been shown to be permissible to some extent, with certain truncated analogs retaining considerable biological activity. acs.org
Design and Synthesis of This compound (B1247661) Analogs
The development of this compound analogs has been a focal point of research, aiming to simplify the complex natural product structure while retaining or enhancing its biological activity.
Given its central role in bioactivity, the 3-alkylidene-3H-indole 1-oxide functional group has been a primary target for modification. Synthetic strategies have focused on creating analogs with altered electrophilicity and steric profiles to fine-tune their reactivity and selectivity towards target proteins. The synthesis of this core often involves the reduction of a nitroarene precursor in the presence of a metal, such as zinc powder, to form the nitrone. medchemexpress.com An improved method for the synthesis of the α,β-unsaturated nitrone moiety has also been reported, facilitating the generation of stephacidin and this compound analogs. nih.gov
Beyond the nitrone core, other parts of the this compound scaffold have been chemically modified to probe their impact on activity. Biotin and dansyl-conjugated derivatives have been synthesized to serve as molecular probes for identifying cellular binding partners and studying the subcellular localization of the compound. researchgate.net For instance, a synthetic biotin-avrainvillamide conjugate, which was nearly equipotent to the natural product in inhibiting cancer cell growth, was instrumental in identifying nucleophosmin (B1167650) (NPM1) as a primary molecular target. researchgate.net The preparation of the enantiomer of (+)-avrainvillamide, ent-avrainvillamide, has also been crucial in demonstrating the stereochemical requirements for potent bioactivity. nih.gov
Assessment of Analog Binding Affinity to Molecular Targets
The primary molecular target of this compound has been identified as the oncoprotein nucleophosmin (NPM1). researchgate.net this compound is thought to bind specifically to cysteine-275 (Cys275) in the C-terminal domain of NPM1. researchgate.netnih.gov This interaction is covalent and reversible, mediated by the electrophilic nitrone. nih.gov
Competition assays using a panel of synthetic this compound analogs have demonstrated a clear correlation between their antiproliferative activities and their ability to bind to NPM1. nih.gov Analogs with higher growth-inhibitory potencies were more effective at inhibiting the binding of a biotinylated this compound probe to NPM1. researchgate.net Interestingly, a similar strong correlation was not observed for the binding of these analogs to another potential target, exportin 1 (Crm1), suggesting a degree of selectivity for NPM1. nih.gov For example, (+)-avrainvillamide and its non-natural enantiomer showed a significant difference in their antiproliferative effects but were almost equally effective at inhibiting the binding to Crm1. nih.gov
The table below summarizes the growth-inhibitory activities of (+)-avrainvillamide and some of its key analogs in T-47D breast cancer cells, which serves as a proxy for their relative binding affinities to their primary cellular targets.
| Compound | Structure | GI₅₀ (µM) in T-47D cells |
|---|---|---|
| (+)-Avrainvillamide | 0.33 | |
| Biotin-avrainvillamide conjugate | Structure not available | ~0.33 |
| Dansyl-avrainvillamide conjugate | Structure not available | Data not available |
| ent-Avrainvillamide | Structure not available | ~1.0 |
| Simplified analog 2 | Structure not available | >10 |
Correlation Between Molecular Structure, Target Binding, and Biological Activity
A clear structure-activity relationship has emerged from the study of this compound and its analogs. The data strongly indicate that the antiproliferative effects of this class of compounds are directly linked to their ability to bind to NPM1. researchgate.net The key findings are:
The α,β-unsaturated nitrone is essential: Analogs lacking this moiety are significantly less active. researchgate.net
Stereochemistry is important for potent activity: The natural enantiomer, (+)-avrainvillamide, is approximately three times more potent than its non-natural counterpart, ent-avrainvillamide, in inhibiting cell growth, and this correlates with its ability to inhibit NPM1 binding. nih.gov
Structural complexity contributes to potency: Simpler, truncated analogs that retain the nitrone core but lack the full bicyclo[2.2.2]diazaoctane framework are substantially less active. researchgate.net
Binding to NPM1 correlates with antiproliferative activity: There is a direct relationship between the growth-inhibitory potencies of a series of structurally similar analogs and their effectiveness in inhibiting the binding of a molecular probe to NPM1. researchgate.net
Strategies for Developing Potent and Selective Analogs
Based on the established SAR, several strategies can be envisioned for the development of more potent and selective this compound analogs as potential therapeutic agents:
Optimization of the Nitrone Moiety: Fine-tuning the electrophilicity of the α,β-unsaturated nitrone could enhance its reactivity towards the target cysteine residue on NPM1 while potentially reducing off-target interactions. This could be achieved through the introduction of electron-donating or electron-withdrawing groups on the indole (B1671886) ring or the alkylidene substituent.
Scaffold Simplification and Modification: While the complex core structure is important for potency, strategic simplification could lead to analogs that are easier to synthesize without a significant loss of activity. Modifications to the chromene and diketopiperazine moieties could also be explored to improve physicochemical properties and target engagement.
Exploiting the Target Structure: A deeper understanding of the three-dimensional structure of the this compound-NPM1 complex could guide the rational design of new analogs. Modifications that enhance non-covalent interactions with the protein surface surrounding the Cys275 binding site could lead to increased affinity and selectivity.
Focusing on Selectivity: Given that this compound interacts with multiple cysteine-containing proteins, a key strategy for developing improved analogs is to enhance their selectivity for NPM1 over other potential targets like Crm1. This could be achieved by designing analogs that make more specific contacts with the NPM1 binding pocket, thereby disfavoring interactions with the active sites of other proteins.
Preclinical Investigations of Avrainvillamide S Biological Activities
In Vitro Studies in Cellular Models
Avrainvillamide (B1247661) has demonstrated notable biological effects across different cellular systems, including cancer cell lines and bacterial pathogens.
This compound exhibits significant antiproliferative and cytotoxic effects against a range of cancer cell lines. Studies have reported its ability to inhibit the growth of various human cancer cells, with efficacy varying depending on the cell type. For instance, this compound has shown potent activity against acute myeloid leukemia (AML) cell lines, with mutated NPM1 cell lines like OCI-AML3 and primary AML cells demonstrating greater sensitivity compared to those expressing wild-type NPM1 oncotarget.comnih.govnih.gov. This differential sensitivity is thought to be linked to this compound's interaction with nucleophosmin (B1167650) (NPM1) nih.govnih.gov.
Specific in vitro findings include:
this compound displayed GI50 values of 0.35 ± 0.09 μM against OCI-AML2 cells and 0.52 ± 0.15 μM against OCI-AML3 cells oncotarget.com.
It has also demonstrated antiproliferative effects in cell lines such as T-47D and LNCaP, with some analogues showing comparable potency to the parent compound nih.govnih.gov.
In porcine kidney tubular epithelial cells (PK-15), this compound exhibited an EC50 of 0.3-0.4 μM, indicating cellular toxicity nih.gov.
Cytotoxicity has also been reported against tumor cell lines U937 and HepG2 targetmol.com.
Further studies indicated that AML cell lines MV4-11, OCI-AML3, and Molm-13 were more sensitive to this compound than NB4 and HL-60 cells, based on IC50 values after 24-hour treatment researchgate.net.
Table 1: Anticancer Activity of this compound in Various Cell Lines
| Cell Line | Activity Measured | Value (μM) | Reference |
| OCI-AML2 | GI50 | 0.35 ± 0.09 | oncotarget.com |
| OCI-AML3 | GI50 | 0.52 ± 0.15 | oncotarget.com |
| PK-15 | EC50 | 0.3–0.4 | nih.gov |
| T-47D | Antiproliferative | Not specified | nih.govnih.gov |
| LNCaP | Antiproliferative | Not specified | nih.govnih.gov |
| U937 | Cytotoxicity | Not specified | targetmol.com |
| HepG2 | Cytotoxicity | Not specified | targetmol.com |
| MV4-11 | IC50 | Sensitive | researchgate.net |
| OCI-AML3 | IC50 | Sensitive | researchgate.net |
| Molm-13 | IC50 | Sensitive | researchgate.net |
| NB4 | IC50 | Less sensitive | researchgate.net |
| HL-60 | IC50 | Less sensitive | researchgate.net |
This compound has been reported to possess antimicrobial activity, particularly against multi-drug resistant (MDR) bacterial strains wipo.intmolaid.comgoogle.comgoogle.com. While specific minimum inhibitory concentration (MIC) values are not detailed in the provided snippets, its activity against resistant bacteria highlights a potential avenue for combating infectious diseases caused by antibiotic-tolerant pathogens.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Reported Activity | Reference |
| Multi-drug resistant bacteria | Antimicrobial activity reported | wipo.intmolaid.comgoogle.comgoogle.com |
While direct evidence for this compound's intrinsic neuroprotective effects is limited in the provided literature snippets, related compounds and analogues suggest potential involvement in neurological pathways. This compound-analog-6 has been identified as a promising ancillary drug in studies investigating neuroprotection in models of diabetic encephalopathy, implying a potential role for this compound or its derivatives in neurological health researchgate.netnih.gov. Further research is needed to clarify this compound's direct neuroprotective capabilities.
Table 3: Neuroprotective Effects Associated with this compound and Analogs
| Observed Effect | Context/Model | Reference |
| Potential neuroprotective effects | General mention | ontosight.ai |
| This compound-analog-6 as promising ancillary drug for neuroprotection | Diabetic encephalopathy studies (with Trichostatin A) | researchgate.netnih.gov |
Mechanistic Studies on Cellular Outcomes
This compound exerts its biological effects through various cellular mechanisms, including the induction of cell cycle arrest and apoptosis.
This compound has been shown to interfere with cell cycle progression, leading to arrest in specific phases. The compound targets the cytoskeleton-linking membrane protein (CLIMP-63), which is involved in preventing mitosis oncotarget.comgoogle.com. Furthermore, this compound has been observed to displace Thr199-phosphorylated NPM1 from duplicated centrosomes. This disruption can lead to unregulated centrosome duplication and subsequent mitotic defects nih.govacs.org.
Specific findings regarding cell cycle arrest include:
this compound treatment of OCI-AML3 cells at 0.5 μM for 24 hours resulted in cell cycle arrest in the G1 phase researchgate.net.
Similar G1-phase arrest was observed in MV4-11 cells researchgate.net.
General observations indicate that this compound induces cell cycle arrest in AML cell lines researchgate.net.
Mechanistically, it is implicated in mitotic defects and supernumerary centrosome accumulation nih.govacs.org.
Table 4: Cell Cycle Arrest Mechanisms and Observations for this compound
| Cell Line/Context | Observed Effect | Concentration | Time | Reference |
| OCI-AML3 | G1-phase arrest | 0.5 μM | 24 h | researchgate.net |
| MV4-11 | G1-phase arrest | Not specified | Not specified | researchgate.net |
| General AML cell lines | Cell cycle arrest | Not specified | Not specified | researchgate.net |
| General cells | Mitotic defects | Not specified | Not specified | nih.govacs.org |
| General cells | Supernumerary centrosomes | Not specified | Not specified | nih.govacs.org |
| General cells | Targets CLIMP-63 | Not specified | Not specified | oncotarget.comgoogle.com |
This compound has been demonstrated to induce apoptosis in various cell types. High concentrations of this compound (e.g., 4 μM) can lead to an apoptotic phenotype characterized by condensed or fragmented nuclei in cell lines like OCI-AML2 and OCI-AML3 oncotarget.comacs.org. Studies have also shown a reduction in live cells (Annexin/PI-negative) at higher concentrations (3 μM compared to 1 μM) after 24-hour treatment in AML cell lines researchgate.net. Furthermore, the depletion of NPM1 enhances the sensitivity of cells to this compound-induced apoptotic death nih.gov. The compound also appears to increase cellular p53 concentrations, a known regulator of apoptosis nih.gov.
Table 5: Apoptosis Induction by this compound
| Cell Line/Context | Observed Effect | Concentration | Time | Reference |
| PK-15 | Apoptotic cell death | Not specified | Not specified | nih.gov |
| OCI-AML2 | Apoptotic phenotype (condensed/fragmented nuclei) | 4 μM | Not specified | oncotarget.comacs.org |
| OCI-AML3 | Apoptotic phenotype (condensed/fragmented nuclei) | 4 μM | Not specified | oncotarget.comacs.org |
| AML cell lines (general) | Induction of apoptosis | Not specified | Not specified | researchgate.net |
| AML cell lines | Rapid decrease in live cells | 3 μM vs 1 μM | 24 h | researchgate.net |
| HeLa S3 (NPM1 depleted) | Increased sensitivity to apoptotic death | Not specified | Not specified | nih.gov |
| General cells | Increase in cellular p53 concentrations | Not specified | Not specified | nih.gov |
Cellular Differentiation
This compound has demonstrated a notable capacity to induce cellular differentiation, particularly in the context of acute myeloid leukemia (AML) cell lines. Studies have shown that this compound treatment can promote differentiation in the OCI-AML3 cell line, which is characterized by specific NPM1 mutations researchgate.netnih.govmdpi.com. This differentiation process is often accompanied by functional changes, including an increase in phagocytotic activity and an enhanced oxidative burst potential in these cells nih.gov. Furthermore, this compound has been observed to cause the proteasomal degradation of the NPM1c+ mutant protein, a process linked to its differentiation-inducing effects in OCI-AML3 cells researchgate.netmdpi.com.
Table 1: this compound-Induced Differentiation in AML Cells
| Cell Line/Type | Observed Effect | Reference(s) |
| OCI-AML3 | Promoted differentiation, increased phagocytotic activity, oxidative burst | researchgate.net, nih.gov, mdpi.com |
| Primary AML | Promoted differentiation | nih.gov |
Application of Activity-Based Probes in Target Identification
The elucidation of this compound's molecular targets has significantly benefited from the application of activity-based probes (ABPs). ABPs are chemical tools designed to covalently label active proteins, facilitating their identification and characterization within complex biological systems mdpi.comresearchgate.net. Early investigations utilized biotinylated this compound conjugates as ABPs to identify proteins that bind to the compound researchgate.netacs.org. These studies provided the first evidence of a small molecule-NPM1 interaction, demonstrating that this compound binds to Nucleophosmin (NPM1) in both cultured human cancer cells and cell lysates acs.org. Further research employed synthetic dansyl-Avrainvillamide conjugates, which allowed for visualization of the compound's localization within cells and helped pinpoint specific cysteine residues, such as Cys275 in NPM1 mutants, as key sites of interaction nih.gov. This approach has been instrumental in establishing NPM1 as a primary cellular target of this compound acs.orgnih.gov.
Genomic and Proteomic Approaches in Understanding this compound's Biological Footprint
Proteomic analyses have been crucial in mapping the broader biological impact of this compound, revealing its capacity to covalently modify a range of cellular proteins. Studies have identified that this compound can modify several cysteine-containing proteins, including NPM1, HSP60, exportin-1 (Crm1), glutathione (B108866) reductase, peroxiredoxin, and DNA-dependent protein kinase (DNA PK), among others aacrjournals.orgaacrjournals.org. These modifications are associated with the compound's antiproliferative activity aacrjournals.orgaacrjournals.org. Mass spectrometry and immunofluorescence experiments have further elucidated this compound's effects on protein localization, particularly its role in restoring the nucleolar localization of certain NPM1 mutants and inhibiting the nuclear export of Crm1 cargo proteins acs.orgaacrjournals.orgnih.gov. These proteomic insights highlight this compound's multifaceted interactions within cellular pathways, extending beyond its primary target, NPM1.
Table 2: Proteins Covalently Modified by this compound
| Protein Name | Cysteine Residues Involved (if specified) | Associated Activity | Reference(s) |
| Nucleophosmin (NPM1) | Cys275, Cys288 (wild-type & mutant) | Antiproliferative, cellular localization | aacrjournals.org, nih.gov, acs.org, aacrjournals.org, nih.gov |
| Exportin-1 (Crm1) | Cys528 (implied for LMB, AVA binds) | Nuclear export inhibition | nih.gov, acs.org, aacrjournals.org, harvard.edu, medchemexpress.com |
| HSP60 | Cysteine-containing | Antiproliferative | aacrjournals.org, aacrjournals.org, nih.gov, medchemexpress.com |
| Glutathione reductase | Cysteine-containing | Antiproliferative | aacrjournals.org, aacrjournals.org, nih.gov, medchemexpress.com |
| Peroxiredoxin | Cysteine-containing | Antiproliferative | aacrjournals.org, aacrjournals.org, nih.gov, medchemexpress.com |
| DNA PK | Cysteine-containing | Antiproliferative | aacrjournals.org, aacrjournals.org |
| Other 13 proteins | Cysteine-containing | Antiproliferative | aacrjournals.org, aacrjournals.org |
Q & A
Q. What standardized protocols are recommended for assessing Avrainvillamide’s antibacterial efficacy in vitro?
To evaluate antibacterial activity, researchers typically use minimum inhibitory concentration (MIC) assays under controlled conditions. For example, this compound exhibits MIC values of 12.5 μg/mL against Staphylococcus aureus and Streptococcus pyogenes but no activity against Escherichia coli at 100 μg/mL . Key steps include:
- Preparing serial dilutions of the compound in culture media.
- Inoculating bacterial strains and incubating for 18–24 hours.
- Using positive (e.g., vancomycin) and negative controls.
- Quantifying growth inhibition via optical density or colony-forming unit (CFU) counts.
Q. How is this compound isolated from fungal sources, and what analytical methods confirm its purity?
Isolation involves fermentation of Aspergillus spp. , followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., HPLC). Structural confirmation relies on NMR, HRMS, and X-ray crystallography to verify the bicyclo[2.2.2]diazaoctane ring and α,β-unsaturated nitrone moiety . Purity is assessed via HPLC-UV (>95% peak area) and LC-MS to detect impurities.
Q. What in vitro models are commonly used to study this compound’s cytotoxicity?
Standard models include human cancer cell lines such as HCT116 (colon), MALME-3M (melanoma), and T-47D (breast). Protocols involve:
- Treating cells with this compound (1–200 μM) for 48–72 hours.
- Quantifying viability via MTT or resazurin assays .
- Validating results with apoptosis markers (e.g., Annexin V/PI staining) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s mechanism of action across studies?
Discrepancies (e.g., selective protein targeting vs. broad cytotoxicity) may arise from differences in concentration ranges, cell types, or assay conditions . To address this:
- Perform dose-response studies (1–200 μM) to identify threshold effects.
- Use competitive binding assays with fluorescent probes (e.g., rhodamine-azide) to map target engagement, as done in T47D breast cancer cells .
- Cross-validate findings with proteomic approaches (e.g., affinity purification mass spectrometry) .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
The two-step protocol developed by Cravatt’s lab is a benchmark:
- Step 1 : HATU-mediated amide coupling to form key intermediates.
- Step 2 : Oxidative cyclization under controlled pH and temperature. Optimization focuses on:
- Catalysts (e.g., TEMPO for oxidation).
- Solvent systems (e.g., DMF for cyclization).
- Protecting groups (e.g., MOM for regioselectivity) .
Q. What methodologies identify this compound’s molecular targets in cancer cells?
- Click chemistry probes : Functionalize this compound with alkynes/azides for pull-down assays.
- Fluorescence polarization : Track competitive displacement in cell lysates.
- Gel-based profiling : Resolve labeled proteins via SDS-PAGE (e.g., disappearance of 50 kDa bands in competitive assays indicates target specificity) .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?
- Model selection : Use xenograft mice implanted with this compound-sensitive lines (e.g., T-47D).
- Dosing regimen : Intraperitoneal injection (10–50 mg/kg) with pharmacokinetic monitoring.
- Endpoint analysis : Tumor volume measurement, histopathology, and toxicity profiling (e.g., liver/kidney function tests) .
Methodological Challenges & Data Analysis
Q. What statistical approaches address variability in this compound’s cytotoxicity data?
- Apply dose-normalized IC50 calculations with nonlinear regression.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare effects across cell lines.
- Account for batch effects via blocked experimental designs .
Q. How can researchers validate the specificity of this compound’s protein interactions?
- CRISPR/Cas9 knockout : Delete putative targets (e.g., 50 kDa proteins) and assess compound efficacy.
- Surface plasmon resonance (SPR) : Measure binding kinetics in purified systems.
- Thermal shift assays : Monitor protein stability upon ligand binding .
Q. What computational tools predict this compound’s bioavailability and toxicity?
- ADMET prediction software : Use SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity.
- Molecular docking : Screen against databases (e.g., PDB) to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
